molecular formula C11H12ClF3N2 B14777087 N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride

Katalognummer: B14777087
Molekulargewicht: 264.67 g/mol
InChI-Schlüssel: JSJALPTXXQDXEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoroacetimidoyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of benzylamine with 2,2,2-trifluoroacetimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reduction reactions can produce primary amines .

Wissenschaftliche Forschungsanwendungen

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with various molecular targets. The trifluoroacetimidoyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C11H12ClF3N2

Molekulargewicht

264.67 g/mol

IUPAC-Name

N-[2-(benzylamino)ethyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C11H12ClF3N2/c12-10(11(13,14)15)17-7-6-16-8-9-4-2-1-3-5-9/h1-5,16H,6-8H2

InChI-Schlüssel

JSJALPTXXQDXEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCCN=C(C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.